molecular formula C22H20O2 B122964 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene CAS No. 91221-46-4

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Cat. No.: B122964
CAS No.: 91221-46-4
M. Wt: 316.4 g/mol
InChI Key: BPKSDMHGDYTXLI-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of two phenolic groups and a butenylidene bridge, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Biochemical Pathways

It has been used in the synthesis of copolyesters , suggesting that it may interact with biochemical pathways related to polymer synthesis or degradation.

Pharmacokinetics

The compound is practically insoluble in water , which may affect its absorption and bioavailability

Result of Action

It’s known that the compound has been detected in human blood , suggesting that it can be absorbed into the bloodstream and potentially exert systemic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves the reaction of 4,4’-dihydroxybenzophenone with propiophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinones.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Bromine, nitric acid, and sulfuric acid.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Comparison with Similar Compounds

Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSDMHGDYTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238452
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91221-46-4
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following general procedure of McMurry reaction as described in example 1, step B, propiophenone (1.9 g, 3.0 eq) was reacted with bis(4-hydroxyphenyl)-methanone (1.0 g, 1.0 eq) to give 1.3 g desired product (88% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?

A1: this compound serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in this compound is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].

Q2: What is a practical application of the compound this compound in medicinal chemistry?

A2: this compound plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].

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